4-{[(4-Bromophenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H16BrNO It is a brominated derivative of butanol, featuring a bromophenyl group attached to an amino-butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-bromobenzylamine with 2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 4-{[(4-Bromophenyl)methyl]amino}butan-2-one.
Reduction: 4-{[(4-Phenyl)methyl]amino}butan-2-ol.
Substitution: 4-{[(4-Azidophenyl)methyl]amino}butan-2-ol.
Scientific Research Applications
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is employed in studies investigating the effects of brominated phenyl compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain targets, while the amino-butanol backbone may facilitate cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol: Similar structure but with a chlorine atom instead of bromine.
4-{[(4-Methylphenyl)methyl]amino}butan-2-ol: Similar structure but with a methyl group instead of bromine.
4-{[(4-Fluorophenyl)methyl]amino}butan-2-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(14)6-7-13-8-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 |
InChI Key |
WWJHEEJDXWLRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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